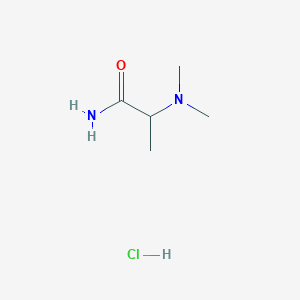
2-(Dimethylamino)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)propanamide hydrochloride is an organic compound with the molecular formula C5H12ClNO It is a derivative of propanamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and it is combined with hydrochloric acid to form the hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)propanamide hydrochloride typically involves the reaction of 2-chloropropanamide with dimethylamine. The reaction is carried out in an aqueous medium, and the product is isolated as the hydrochloride salt. The general reaction scheme is as follows:
2-chloropropanamide+dimethylamine→2-(Dimethylamino)propanamide hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)propanamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Acid-Base Reactions: As an amine, it can react with acids to form salts and with bases to form the free amine.
Common Reagents and Conditions
Oxidizing Agents: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of corresponding amides or nitriles.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Dimethylamino)propanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)propanamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with similar basic properties.
2-Chloropropanamide: The precursor used in the synthesis of 2-(Dimethylamino)propanamide hydrochloride.
N,N-Dimethylpropanamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial purposes.
Propriétés
Formule moléculaire |
C5H13ClN2O |
|---|---|
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
2-(dimethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(5(6)8)7(2)3;/h4H,1-3H3,(H2,6,8);1H |
Clé InChI |
BYGMWMWOCFXHGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
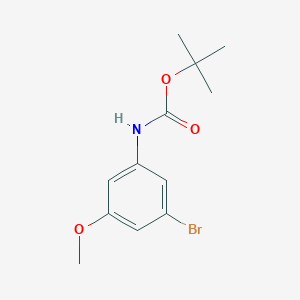
![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
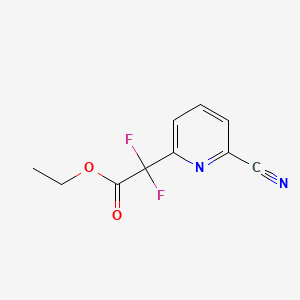
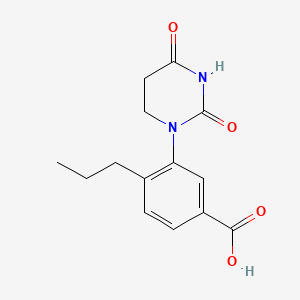
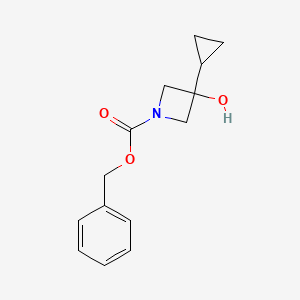
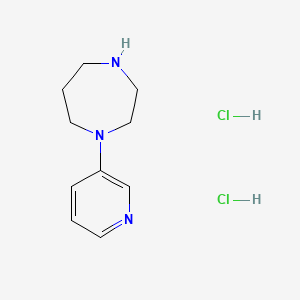

![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
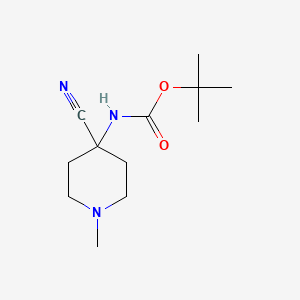
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
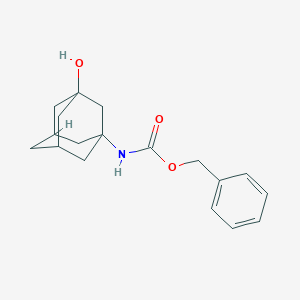
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
